(E)-3-(furan-2-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acrylamide
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Overview
Description
(E)-3-(furan-2-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acrylamide is a complex organic compound that features a combination of furan, thiophene, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acrylamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the thiophene-2-carbonyl group. The final step involves the formation of the acrylamide moiety through a condensation reaction with furan-2-carbaldehyde.
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Step 1: Synthesis of Indole Derivative
- React indole with an appropriate halogenating agent to introduce a halogen atom at the desired position.
- Use a palladium-catalyzed coupling reaction to attach the thiophene-2-carbonyl group to the halogenated indole.
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Step 2: Formation of Acrylamide Moiety
- Condense the thiophene-2-carbonyl-indole derivative with furan-2-carbaldehyde in the presence of a base to form the this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The carbonyl group in the thiophene-2-carbonyl moiety can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of furan-2,3-dione and thiophene-2,3-dione derivatives.
Reduction: Formation of alcohol derivatives of the thiophene-2-carbonyl group.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
(E)-3-(furan-2-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acrylamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Materials Science: Use in the synthesis of novel organic materials with unique electronic and optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acrylamide: can be compared with other compounds containing furan, thiophene, and indole moieties, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c23-19(8-7-16-3-1-11-25-16)21-15-6-5-14-9-10-22(17(14)13-15)20(24)18-4-2-12-26-18/h1-8,11-13H,9-10H2,(H,21,23)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAWHVFGUSBJMP-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C=CC3=CC=CO3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CO3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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